Antimalarial Selectivity and Cytotoxicity: Allocryptopine vs. Berberine
Allocryptopine demonstrates a 4.6-fold lower in vitro antiplasmodial potency than berberine (IC50 1.46 µg/mL vs. 0.32 µg/mL) but exhibits markedly superior selectivity for Plasmodium falciparum and lower cytotoxicity [1]. Unlike berberine, which is known for poor absorption and higher mammalian cell toxicity, allocryptopine shows a favorable selectivity profile, making it a preferable candidate for further antimalarial development where host cell safety is paramount [1].
| Evidence Dimension | Antiplasmodial potency (IC50) and cytotoxicity/selectivity |
|---|---|
| Target Compound Data | IC50 = 1.46 µg/mL; good selectivity for Plasmodium; low cytotoxicity |
| Comparator Or Baseline | Berberine: IC50 = 0.32 µg/mL; poor selectivity and higher cytotoxicity |
| Quantified Difference | 4.6-fold lower potency but superior selectivity and lower cytotoxicity |
| Conditions | In vitro assay against Plasmodium falciparum; cytotoxicity assessed on mammalian cells |
Why This Matters
In antimalarial drug discovery, therapeutic index often outweighs raw potency; allocryptopine's low cytotoxicity offers a safer starting point for lead optimization compared to berberine.
- [1] Simoes-Pires C, et al. Antimalarial activity of alkaloids from Argemone mexicana. Planta Med. 2009;75(9):962-963. View Source
